

Introduction: The Unique Profile of a Non-Proteinogenic Amino Acid

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Compound of Interest

Compound Name: *L-Cyclopropylglycine*

Cat. No.: *B1586190*

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L-Cyclopropylglycine (L-CPG) is a non-proteinogenic amino acid, a class of molecules that, while not incorporated into proteins during translation, play significant roles in biochemistry and pharmaceutical development. What sets L-CPG apart is the presence of a cyclopropyl group attached to the alpha-carbon of the glycine backbone.^{[1][2]} This small, strained three-membered ring is not merely a structural curiosity; it imparts a unique set of physicochemical properties that make L-CPG a highly valuable building block in medicinal chemistry and a powerful tool in neuroscience research.^{[1][3][4]}

The cyclopropyl moiety introduces conformational rigidity, enhances metabolic stability, and can improve the potency and selectivity of drug candidates.^{[3][4]} Consequently, L-CPG has garnered significant attention for its potential in developing novel therapeutics for neurological disorders, including anxiety, depression, and neurodegenerative diseases.^{[1][2]} This guide offers a comprehensive overview of its fundamental properties, structure, synthesis, and key applications for researchers and drug development professionals.

Part 1: Core Molecular Structure and Physicochemical Properties

The defining feature of **L-Cyclopropylglycine** is its unique three-dimensional structure, which dictates its biological activity and synthetic utility.

Molecular Structure and Stereochemistry

L-Cyclopropylglycine, systematically named (S)-2-amino-2-cyclopropylacetic acid, possesses a chiral center at the alpha-carbon.[2][5] The "L" designation refers to the (S)-enantiomer, a stereochemical configuration that is crucial for its specific interactions with biological targets like enzymes and receptors.[2] The cyclopropyl ring, with its coplanar carbon atoms and high degree of sp³ character, provides a rigid scaffold that restricts the conformational freedom of the molecule compared to its linear aliphatic counterparts.[3][4] This conformational constraint is a key factor in its ability to bind selectively to specific biological targets.

Caption: 2D structure of **L-Cyclopropylglycine** highlighting the chiral center.

Basic Physicochemical Properties

The physical and chemical properties of L-CPG are essential for its handling, formulation, and application in both laboratory and industrial settings. It typically presents as a white to off-white crystalline solid or powder.[1][2][6]

Property	Value	Source(s)
CAS Number	49606-99-7	[1][2][5]
Molecular Formula	C ₅ H ₉ NO ₂	[1][2][5]
Molecular Weight	115.13 g/mol	[1]
Appearance	White to off-white crystalline powder/solid	[1][2][6]
Solubility	Soluble in water; Insoluble in ethanol	[2][5][6][7]
Boiling Point	253.5 ± 23.0 °C (Predicted)	[6]
Density	1.321 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	2.40 ± 0.10 (Predicted)	[6]
Optical Activity	[α] _D +101±4°, c = 1% in 1 M HCl	[6]
Storage	2-8°C, Inert atmosphere, Keep in dark place	[1][6]

Part 2: Applications in Scientific Research and Drug Discovery

The structural uniqueness of the cyclopropyl fragment is the primary driver of L-CPG's utility. This ring system is increasingly recognized as a "versatile player" in drug design.[4]

The Strategic Role of the Cyclopropyl Moiety

Incorporating a cyclopropyl ring into a molecule is a strategic choice in medicinal chemistry to overcome common drug discovery challenges.[4] The high C-H bond dissociation energy of the ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase the metabolic stability and half-life of a drug.[3]

Key advantages conferred by the cyclopropyl group include:

- **Enhanced Metabolic Stability:** Resistance to CYP-mediated oxidation.[3]
- **Improved Potency:** The rigid structure can lock the molecule into a bioactive conformation, leading to more favorable and lower-energy binding to its target receptor.[4]
- **Reduced Off-Target Effects:** The defined shape can improve selectivity for the intended target.[4]
- **Increased Brain Permeability:** In some contexts, the fragment can help molecules cross the blood-brain barrier.[4]

Key Research Applications

L-Cyclopropylglycine is utilized across several research domains, most prominently in neuroscience and pharmaceutical development.

- **Neuroscience:** L-CPG is known for its role as a selective antagonist for certain glutamate receptors, such as the NMDA receptor.[2] These receptors are fundamental to synaptic plasticity, learning, and memory. By selectively blocking them, L-CPG serves as a critical research tool for studying the pathways involved in neurodegenerative diseases and for exploring potential therapeutic interventions.[1][2]

- **Pharmaceutical Development:** The compound is actively explored for its potential in drug formulations aimed at treating anxiety and mood disorders, offering a potentially novel mechanism of action compared to existing medications.^[1] Its structural features are leveraged to design new central nervous system (CNS) drug candidates.
- **Organic Synthesis:** As a chiral building block, L-CPG is an important intermediate in the synthesis of more complex molecules.^[1] Its rigid, three-dimensional structure provides a reliable scaffold for constructing compounds with precise stereochemistry and enhanced biological activity.^[1]
- **Metabolic and Plant Research:** Researchers also investigate its role in amino acid metabolism, which can provide insights into metabolic disorders.^[1] Additionally, it is studied for its effects on plant growth and development.^[1]

Part 3: Synthesis Methodologies and Protocols

The synthesis of enantiomerically pure **L-Cyclopropylglycine** is a critical challenge. A variety of methods have been developed, ranging from classical organic reactions to modern biocatalytic systems.

Overview of Synthetic Strategies

Key methods for synthesizing cyclopropylglycines include:

- Carbene and ylide addition to alkenes.^[8]
- The Strecker reaction applied to cyclopropanecarbaldehydes.^[8]
- Kulinkovich cyclopropanation of esters and amides.^[8]
- Enzymatic and chemo-enzymatic reactions.^{[8][9]}

Among these, chemo-enzymatic routes have emerged as highly efficient and stereoselective, making them suitable for industrial-scale production.^[9] These methods leverage the high enantioselectivity of enzymes to produce the desired L-enantiomer with excellent purity.

Example Protocol: Chemo-Enzymatic Synthesis of L-Cyclopropylglycine

This protocol is based on a modern, NADH-driven biocatalytic system that employs a self-sufficient bifunctional enzyme for reductive amination and coenzyme regeneration.^[9] This approach provides high yields, excellent enantiomeric excess (>99.5% ee), and is highly efficient.^[9]

Objective: To synthesize (S)-cyclopropylglycine from potassium cyclopropylglyoxylate via reductive amination using a recombinant enzyme system.

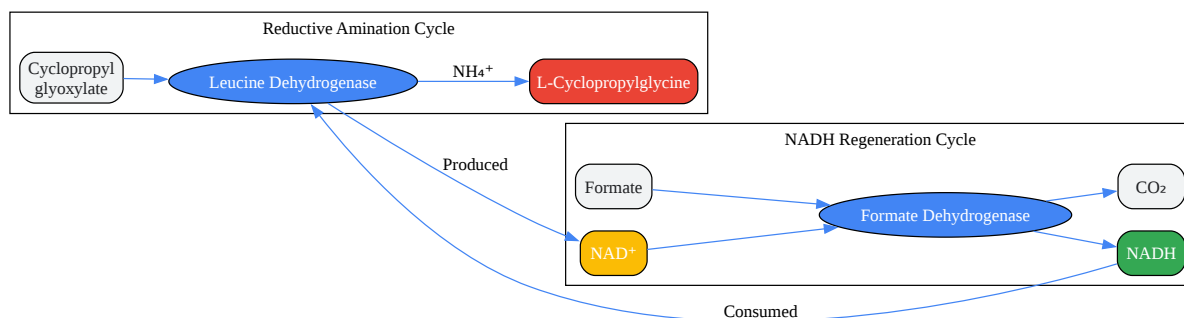
Materials:

- Potassium cyclopropylglyoxylate (substrate)
- Ammonium formate (amine source and for cofactor regeneration)
- NAD⁺ (cofactor)
- Recombinant E. coli cell lysate containing a bifunctional enzyme (e.g., integrating leucine dehydrogenase and formate dehydrogenase activities)
- Phosphate buffer (pH ~8.0)
- Dialysis tubing for enzyme containment

Step-by-Step Methodology:

- **Enzyme Preparation:** Prepare a lysate from E. coli cells overexpressing the bifunctional enzyme. The enzyme integrates a leucine dehydrogenase (for the primary reductive amination) and a formate dehydrogenase (for recycling the NADH cofactor).
- **Enzyme Immobilization (Optional but Recommended):** To improve reusability, pack the cell lysate into a dialysis tube. This contains the enzyme while allowing substrates and products to diffuse freely.^{[9][10]}

- **Reaction Setup:** In a temperature-controlled vessel (e.g., 40°C), prepare the reaction medium containing phosphate buffer (pH 8.0), the substrate potassium cyclopropylglyoxylate (e.g., at a high concentration like 120 g/L), ammonium formate, and a catalytic amount of NAD⁺.^[9]
- **Initiation:** Introduce the dialysis tube containing the enzyme lysate into the reaction medium. The reaction begins as the substrate diffuses into the tube and is converted.
- **Bioconversion Process:**
 - The leucine dehydrogenase component catalyzes the reductive amination of the keto acid substrate to **L-Cyclopropylglycine**, consuming NADH in the process.
 - Simultaneously, the formate dehydrogenase component oxidizes formate (from ammonium formate) to regenerate NADH from NAD⁺. This closed-loop system ensures the catalytic cycle continues efficiently without needing stoichiometric amounts of the expensive NADH cofactor.
- **Monitoring and Completion:** Monitor the reaction progress using HPLC or LC-MS to quantify the conversion of the substrate and the formation of L-CPG. The reaction typically proceeds to >95% conversion within a short period (e.g., 6 hours).^[9]
- **Product Isolation and Purification:**
 - Once the reaction is complete, remove the dialysis tube (which can be reused for subsequent batches).^[9]
 - Purify the **L-Cyclopropylglycine** from the reaction mixture. This may involve steps like ion-exchange chromatography to separate the amino acid from salts and other components.
 - Confirm the product structure and enantiomeric purity using NMR, LC-MS, and chiral HPLC. The optical rotation should be verified against a standard.^[9]



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